5-benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-benzyl-4-cyclohexyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3S/c19-15-17-16-14(11-12-7-3-1-4-8-12)18(15)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEQSONBQYPRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of benzyl chloride with cyclohexylamine to form N-benzylcyclohexylamine, which is then reacted with thiocarbohydrazide to form the triazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of a base such as sodium hydroxide to facilitate the formation of the triazole ring .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply to the production of this compound .
Chemical Reactions Analysis
Types of Reactions
5-benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The benzyl and cyclohexyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield a disulfide, while substitution reactions could yield a variety of derivatives with different functional groups attached to the triazole ring .
Scientific Research Applications
5-benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring can also interact with various biological targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol with structurally analogous triazole-thiol derivatives, focusing on substituents, physicochemical properties, and biological activities:
Key Comparative Insights :
Substituent Effects on Lipophilicity: The benzyl and cyclohexyl groups in the target compound confer higher lipophilicity (XLogP3 ~3.5–4.0) compared to smaller substituents like ethyl (XLogP3 ~2.5) or pyrazolyl (XLogP3 ~2.7). This enhances membrane permeability but may reduce aqueous solubility .
Biological Activity: Antioxidant Potential: Compounds with electron-donating groups (e.g., -NH₂, -SH) exhibit superior radical scavenging. The benzyl group in the target compound may enhance antioxidant activity relative to electron-withdrawing substituents (e.g., nitro or chloro groups) . Enzyme Inhibition: Yucasin’s 4-chlorophenyl group enables specific inhibition of YUC enzymes, while the target compound’s cyclohexyl group may sterically hinder binding to similar active sites . Anticandidal/Antifungal Activity: Indole- and pyrrole-containing analogs show promise against fungal targets like lanosterol 14α-demethylase, suggesting the target compound’s benzyl group could be optimized for similar applications .
Electrochemical Behavior: The structurally similar 5-benzyl-4-(4'-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes irreversible oxidation to form disulfide dimers, a property likely shared by the target compound due to the thiol group. Cyclohexyl’s electron-donating effect may alter redox potentials compared to aryl substituents .
Synthetic Accessibility: The target compound can be synthesized via cyclization of hydrazine derivatives with carbon disulfide, analogous to methods for 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol .
Biological Activity
5-benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol (CAS No. 185301-14-8) is a heterocyclic compound with significant potential in biological applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H19N3S
- Molecular Weight : 273.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its thiol group and triazole ring. The thiol group can form covalent bonds with various proteins and enzymes, potentially inhibiting their activity. The triazole moiety may interact with biological targets involved in cellular signaling pathways, leading to various pharmacological effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi. The compound's mechanism may involve disruption of microbial cell membrane integrity or interference with essential biochemical pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of triazole derivatives, including this compound. For instance:
| Study | Cancer Cell Line | IC50 (µM) | Findings |
|---|---|---|---|
| MKN-45 (gastric adenocarcinoma) | 15.7 | Induced apoptosis and inhibited cell proliferation | |
| A549 (lung cancer) | 12.3 | Significant reduction in viability |
These results suggest that the compound may induce apoptosis in cancer cells through mechanisms that remain to be fully elucidated.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes. For example, it has shown potential as an inhibitor of cytochrome P450 enzymes, which play critical roles in drug metabolism.
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of several triazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
- Anticancer Mechanisms : In a study involving MKN-45 cells, treatment with this compound resulted in a marked decrease in cell viability and increased markers of apoptosis compared to untreated controls.
Comparison with Related Compounds
The biological activity of this compound can be compared to other triazole derivatives:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 5-benzyl-4-cyclohexyl triazole thiol | Moderate | High |
| 4-amino triazole derivative | Low | Moderate |
| Tebuconazole | High | Low |
This comparison highlights the unique profile of this compound in terms of its dual action as both an antimicrobial and anticancer agent.
Q & A
Q. What are the key synthetic routes for preparing 5-benzyl-4-cyclohexyl-4H-1,2,4-triazole-3-thiol?
The synthesis typically involves multi-step reactions, starting with the formation of the triazole core. A common approach includes:
- Condensation reactions : Cyclohexylamine and benzyl-substituted aldehydes are condensed under acidic or basic conditions to form the triazole ring .
- Thiolation : Introduction of the thiol group via reaction with thiourea or phosphorus pentasulfide .
- Purification : Recrystallization in ethanol or methanol, or column chromatography for higher purity .
Q. How is the compound characterized post-synthesis?
Key analytical methods include:
Q. What solvents are optimal for recrystallization?
Ethanol and methanol are commonly used due to the compound’s moderate solubility in polar solvents. For highly substituted derivatives, dimethyl sulfoxide (DMSO) may be employed, though residual solvent must be removed under vacuum .
Q. What preliminary biological assays are recommended for activity screening?
- Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
- Molecular docking : Preliminary computational screening against target enzymes (e.g., fungal lanosterol demethylase) to prioritize experimental validation .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale preparation?
- Reaction condition screening : Use design-of-experiments (DoE) to vary temperature, solvent, and catalyst ratios. For example, elevated temperatures (80–100°C) improve cyclization efficiency .
- Computational pre-screening : Quantum mechanical calculations (e.g., DFT) predict optimal reaction pathways and transition states, reducing trial-and-error experimentation .
Q. How to resolve contradictions in spectral data during structural validation?
Q. What computational strategies predict biological activity and pharmacokinetics?
- Molecular docking : AutoDock Vina or Schrödinger Suite to assess binding affinity against targets (e.g., COX-2 or antimicrobial enzymes) .
- ADME profiling : Tools like SwissADME predict solubility, metabolic stability, and bioavailability based on lipophilicity (LogP) and polar surface area .
Q. How to elucidate structure-activity relationships (SAR) for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
